molecular formula C25H23NO3 B2820882 (2Z)-2-[(dimethylamino)methylidene]-7-(4-methoxyphenoxy)-3-phenyl-2,3-dihydro-1H-inden-1-one CAS No. 337921-65-0

(2Z)-2-[(dimethylamino)methylidene]-7-(4-methoxyphenoxy)-3-phenyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B2820882
CAS No.: 337921-65-0
M. Wt: 385.463
InChI Key: QJTRKHPSAFINCA-PGMHBOJBSA-N
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Description

(2Z)-2-[(dimethylamino)methylidene]-7-(4-methoxyphenoxy)-3-phenyl-2,3-dihydro-1H-inden-1-one: is a complex organic compound with a unique structure that includes a dimethylamino group, a methoxyphenoxy group, and a phenyl group attached to an indanone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-[(dimethylamino)methylidene]-7-(4-methoxyphenoxy)-3-phenyl-2,3-dihydro-1H-inden-1-one typically involves multi-step organic reactions. One common approach is the condensation of 7-(4-methoxyphenoxy)-3-phenyl-2,3-dihydro-1H-inden-1-one with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the dimethylamino group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the indanone core, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its structural complexity.

Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting specific enzymes or receptors. Its structural features may allow for the design of molecules with high specificity and potency.

Industry: In the materials science industry, the compound can be used in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of (2Z)-2-[(dimethylamino)methylidene]-7-(4-methoxyphenoxy)-3-phenyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds with target proteins, while the methoxyphenoxy and phenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide

Comparison: While cetylpyridinium chloride and domiphen bromide share some structural similarities with (2Z)-2-[(dimethylamino)methylidene]-7-(4-methoxyphenoxy)-3-phenyl-2,3-dihydro-1H-inden-1-one, the latter’s unique combination of functional groups provides distinct chemical and biological properties.

Properties

IUPAC Name

(2Z)-2-(dimethylaminomethylidene)-7-(4-methoxyphenoxy)-3-phenyl-3H-inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO3/c1-26(2)16-21-23(17-8-5-4-6-9-17)20-10-7-11-22(24(20)25(21)27)29-19-14-12-18(28-3)13-15-19/h4-16,23H,1-3H3/b21-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTRKHPSAFINCA-PGMHBOJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C(C2=C(C1=O)C(=CC=C2)OC3=CC=C(C=C3)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C\1/C(C2=C(C1=O)C(=CC=C2)OC3=CC=C(C=C3)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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